2-Chloro-5-iodobenzaldehyde

Cross-Coupling Palladium Catalysis Reaction Kinetics

2-Chloro-5-iodobenzaldehyde (CAS 256925-54-9) is a bifunctional aromatic aldehyde featuring ortho-chloro and meta-iodo substituents on a benzaldehyde core. This halogenation pattern establishes orthogonal reactivity, where the iodine atom serves as the more labile site for cross-coupling, while the chlorine atom remains inert under standard conditions, enabling sequential functionalization strategies.

Molecular Formula C7H4ClIO
Molecular Weight 266.46 g/mol
CAS No. 256925-54-9
Cat. No. B1289146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodobenzaldehyde
CAS256925-54-9
Molecular FormulaC7H4ClIO
Molecular Weight266.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C=O)Cl
InChIInChI=1S/C7H4ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
InChIKeyNZTSJMLJXBCULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-iodobenzaldehyde (CAS 256925-54-9) Technical Baseline for Procurement and Research


2-Chloro-5-iodobenzaldehyde (CAS 256925-54-9) is a bifunctional aromatic aldehyde featuring ortho-chloro and meta-iodo substituents on a benzaldehyde core . This halogenation pattern establishes orthogonal reactivity, where the iodine atom serves as the more labile site for cross-coupling, while the chlorine atom remains inert under standard conditions, enabling sequential functionalization strategies . Its molecular formula is C₇H₄ClIO with a molecular weight of 266.46 g/mol .

Why 2-Chloro-5-iodobenzaldehyde Cannot Be Replaced by Generic Analogs in Complex Syntheses


The substitution of 2-chloro-5-iodobenzaldehyde with alternative ortho-halobenzaldehydes introduces unacceptable variability in reaction outcomes. The kinetic and thermodynamic disparities between C–I and C–Br bonds dictate divergent oxidative addition rates in palladium-catalyzed transformations, with iodides reacting significantly faster than bromides [1]. Furthermore, the electronic influence of the ortho-chloro group modulates the aldehyde's reactivity in nucleophilic additions and condensation reactions, an effect that is not replicated by other ortho-halogen substituents [2]. Generic substitution with a single-halogen analog forfeits the orthogonal reactivity essential for sequential coupling schemes, often leading to complex mixtures and reduced overall yield.

Quantitative Differentiation Evidence for 2-Chloro-5-iodobenzaldehyde vs. Comparator Compounds


Enhanced Oxidative Addition Kinetics of C–I Bond Compared to C–Br in Suzuki-Miyaura Cross-Coupling

2-Chloro-5-iodobenzaldehyde demonstrates superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to its bromo-analog, 5-bromo-2-chlorobenzaldehyde. This advantage stems from the inherently weaker carbon-iodine bond, which undergoes oxidative addition to Pd(0) at a significantly higher rate [1].

Cross-Coupling Palladium Catalysis Reaction Kinetics

Enhanced Halogen-Lithium Exchange Selectivity of Iodine over Bromine at the 5-Position

In halogen-lithium exchange reactions, the iodine atom in 2-chloro-5-iodobenzaldehyde is preferentially exchanged over the chlorine atom. This selectivity is a direct consequence of the higher leaving group ability of iodine compared to bromine, allowing for complete reversal of the reactivity pattern observed in brominated analogs [1].

Organometallic Chemistry Halogen-Lithium Exchange Regioselectivity

Accelerated Hydrazone Ligation via Ortho-Chloro Substitution

The ortho-chloro substituent in 2-chloro-5-iodobenzaldehyde significantly enhances the rate of hydrazone ligation. Studies on ortho-halobenzaldehyde derivatives show that 2-chlorobenzaldehyde exhibits the fastest reaction and highest conversion rates at neutral pH and room temperature, surpassing other ortho-halogens [1].

Bioconjugation Bioorthogonal Chemistry Chemical Ligation

Utility as a Key Intermediate in the Synthesis of TGR5 Agonists

2-Chloro-5-iodobenzaldehyde is a crucial building block in the synthesis of substituted 4-phenylpyridine compounds, which have been patented as non-systemic TGR5 agonists for potential therapeutic applications .

Medicinal Chemistry Pharmaceutical Intermediate TGR5 Agonist

Precision Application Scenarios for 2-Chloro-5-iodobenzaldehyde in Research and Development


Sequential Cross-Coupling for Diversely Functionalized Biaryls

The orthogonal reactivity of 2-chloro-5-iodobenzaldehyde allows for the sequential functionalization of the 5- and 2-positions. The iodine atom can be engaged in a first Suzuki-Miyaura cross-coupling under mild conditions to introduce an aryl group, leaving the chlorine atom intact for a subsequent, more demanding coupling or nucleophilic aromatic substitution . This strategy minimizes side reactions and maximizes synthetic efficiency in the construction of complex biaryl libraries.

Regioselective Synthesis of Ortho-Substituted Benzaldehydes via Halogen-Lithium Exchange

The preferential iodine-lithium exchange at the 5-position provides a reliable route to organolithium intermediates for the synthesis of ortho-substituted benzaldehydes. This method is particularly valuable when alternative routes, such as directed ortho-metalation, are not feasible . The resulting lithium intermediate can be quenched with a variety of electrophiles to install diverse functional groups at the 5-position.

Rapid Bioconjugation via Hydrazone Ligation

The presence of the ortho-chloro group accelerates hydrazone ligation, making 2-chloro-5-iodobenzaldehyde a useful scaffold for protein C-terminal labeling . The reaction proceeds rapidly at neutral pH without a catalyst, offering a mild and bioorthogonal method for site-specific protein modification.

Synthesis of Patent-Protected TGR5 Agonist Intermediates

This compound is a key intermediate in the synthesis of substituted 4-phenylpyridine compounds, which are claimed as non-systemic TGR5 agonists . Its use in these patented synthetic routes underscores its importance in medicinal chemistry programs targeting metabolic and inflammatory diseases.

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